molecular formula C10H14Cl3NO3 B13575692 Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride

Cat. No.: B13575692
M. Wt: 302.6 g/mol
InChI Key: CPQXQSJPNMRELU-UHFFFAOYSA-N
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Description

Propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is a synthetic organic compound characterized by a propyl ester backbone, an amino group, and a 2,5-dichlorofuran-3-yl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. This compound is structurally related to intermediates and impurities found in antidepressant syntheses, such as venlafaxine derivatives, though its specific pharmacological profile remains under investigation .

Properties

Molecular Formula

C10H14Cl3NO3

Molecular Weight

302.6 g/mol

IUPAC Name

propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H13Cl2NO3.ClH/c1-2-3-15-10(14)7(13)4-6-5-8(11)16-9(6)12;/h5,7H,2-4,13H2,1H3;1H

InChI Key

CPQXQSJPNMRELU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CC1=C(OC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride typically involves multiple steps, starting with the preparation of the furan ring and subsequent chlorination. The amino group is introduced through a series of reactions involving amination and esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of metal catalysts for hydrogenation and controlled reaction environments to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives .

Scientific Research Applications

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Implications :

  • The dichlorofuran group’s electron-withdrawing nature may increase metabolic resistance compared to Imp. B’s methoxyphenyl group, which is prone to oxidative demethylation.
  • The primary amine in the target compound could enhance interactions with acidic residues in enzymatic pockets, unlike the tertiary amines in Imp. B and venlafaxine.

Biological Activity

Overview of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoate Hydrochloride

Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is a synthetic compound that belongs to a class of molecules known for their potential therapeutic effects. The presence of both an amino group and a furan ring suggests that this compound may exhibit various biological activities, including anti-cancer properties, neuroprotective effects, and potential use as an anti-inflammatory agent.

Anticancer Activity

Many compounds containing furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For example, studies have shown that furan-based compounds can disrupt cell cycle progression and induce apoptosis in cancer cells through various signaling pathways.

Key Findings:

  • Cytotoxicity: Compounds similar to Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoate have shown IC50 values in the micromolar range against tumor cell lines such as HCT116 (colorectal cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action: These compounds may inhibit key enzymes involved in cancer cell survival and proliferation, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Neuroprotective Effects

Compounds with furan structures have also been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

Research Insights:

  • Oxidative Stress: Some studies indicate that furan derivatives can reduce oxidative stress markers in neuronal cells, potentially offering protection against conditions like Alzheimer's disease .
  • Inflammation: The anti-inflammatory properties of these compounds may contribute to their neuroprotective effects by inhibiting pro-inflammatory cytokines .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoate hydrochloride is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.

Considerations:

  • Absorption: The lipophilicity of the compound influences its absorption in biological systems.
  • Metabolism: Metabolic pathways can affect the bioavailability and toxicity of the compound.
  • Toxicity Studies: Preliminary toxicity studies are essential to assess any adverse effects associated with long-term use .

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